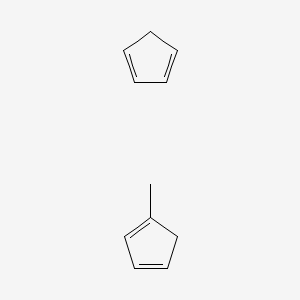

Cyclopenta-1,3-diene;1-methylcyclopenta-1,3-diene

Description

Properties

CAS No. |

90895-56-0 |

|---|---|

Molecular Formula |

C11H14 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;1-methylcyclopenta-1,3-diene |

InChI |

InChI=1S/C6H8.C5H6/c1-6-4-2-3-5-6;1-2-4-5-3-1/h2-4H,5H2,1H3;1-4H,5H2 |

InChI Key |

NOSWQDCFTDHNCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC1.C1C=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Industrial and Laboratory Production

Cyclopenta-1,3-diene is typically obtained by thermal cracking of dicyclopentadiene, which is commercially available and stable. The dimer is heated to about 180 °C to cleave it back into the monomer, which is then collected by distillation. This method is widely used industrially due to its efficiency and practicality.

Synthetic Routes from Cyclopentadienyl Precursors

Advanced synthetic routes start from substituted cyclopentadienyl derivatives or cyclopentadienones. For example, Corey’s prostaglandin synthesis approach involves:

- Preparation of cyclopentadienyl derivatives from benzyl alcohol via chloro ether intermediates and cyclopentadienylthallium reagents

- Subsequent cycloaddition and functional group transformations to yield cyclopenta-1,3-diene derivatives.

Preparation Methods of 1-Methylcyclopenta-1,3-diene

Direct Methylation of Cyclopenta-1,3-diene

1-Methylcyclopenta-1,3-diene is commonly prepared by methylation of cyclopenta-1,3-diene. This can be achieved through:

- Alkylation Reactions

- Starting Material: Cyclopenta-1,3-diene

- Reagents: Methyl halides (e.g., methyl bromide) in the presence of base or phase transfer catalysts

- Conditions: Room temperature to mild heating, aqueous or organic solvents depending on catalyst

- Yield: Variable, depending on reaction conditions and catalyst.

Diels-Alder Based Synthetic Routes

The Diels-Alder reaction can be exploited to form methyl-substituted cyclopentadienes by reacting cyclopentadiene with methyl-substituted dienophiles or through subsequent transformations of the adducts:

- Control over regioselectivity and stereochemistry is achievable

- Reaction typically requires heating to initiate cycloaddition

- Post-reaction modifications yield 1-methylcyclopenta-1,3-diene or related derivatives.

Example Preparation: Ethyl-Substituted Cyclopenta-1,3-diene (Analogous Method)

While focused on methyl derivatives, similar methods apply to other alkyl substitutions. For example, 5-ethylcyclopenta-1,3-diene synthesis involves:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Cyclopentadiene + ethyl bromide + tetrabutylammonium bromide + NaOH (aqueous) | 82.6 | Room temperature, 6 h reaction time |

This method demonstrates the use of phase transfer catalysis and aqueous base to achieve alkylation of cyclopentadiene efficiently.

Comparative Table of Preparation Methods

| Compound | Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclopenta-1,3-diene | Thermal cracking of dicyclopentadiene | Heat at ~180 °C, distillation | High | Industrial standard, fast dimerization |

| Cyclopenta-1,3-diene | Vacuum pyrolysis | 970 °C, 10⁻⁵ torr vacuum | Not specified | High purity, specialized equipment |

| 1-Methylcyclopenta-1,3-diene | Methylation of cyclopentadiene | Methyl halide, base or phase transfer catalyst | Variable | Room temp to mild heating, regioselective control possible |

| 1-Methylcyclopenta-1,3-diene | Diels-Alder reaction + modifications | Cyclopentadiene + methyl-substituted dienophile | Variable | Control over stereochemistry |

Chemical Reactions Analysis

Cyclopenta-1,3-diene

Types of Reactions: Cyclopenta-1,3-diene undergoes various reactions, including Diels-Alder reactions, oxidation, and polymerization.

Common Reagents and Conditions: It reacts with dienophiles in Diels-Alder reactions to form cyclohexene derivatives.

Major Products: The major products include cyclohexene derivatives from Diels-Alder reactions and various oxidized products.

1-methylcyclopenta-1,3-diene

Types of Reactions: This compound can undergo similar reactions, including Diels-Alder reactions and oxidation.

Common Reagents and Conditions: It reacts with dienophiles and can be oxidized using common oxidizing agents.

Major Products: The major products include substituted cyclohexene derivatives and oxidized products.

Scientific Research Applications

Chemical Reactivity and Synthesis

Diels-Alder Reactions : Cyclopenta-1,3-diene is well-known for its high reactivity in Diels-Alder reactions. It serves as an excellent diene due to its ability to undergo both normal and inverse electron-demand reactions. The compound reacts rapidly with a variety of dienophiles, such as maleic anhydride and N-phenyl maleimide, making it valuable in synthetic organic chemistry .

Intramolecular Reactions : The compound has been utilized in intramolecular Diels-Alder reactions to produce complex cyclic structures. For example, heating cyclopenta-1,3-diene derivatives can yield tricyclic compounds with significant implications for drug design and materials chemistry .

Biological Applications

Anticancer Research : Cyclopenta-1,3-diene derivatives exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress. For instance, cyclopenta-1,3-diene derivatives have been tested against breast cancer cells with positive results indicating their potential as therapeutic agents.

Antimicrobial Properties : Research indicates that cyclopenta-1,3-diene derivatives possess antimicrobial activity against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Material Science Applications

Polymer Chemistry : Cyclopenta-1,3-diene is used as a monomer in the synthesis of polymers. Its ability to undergo polymerization reactions leads to the formation of materials with desirable mechanical properties. The incorporation of cyclopentadiene into polymer matrices can enhance thermal stability and chemical resistance.

Liquid Crystals : The compound is also explored for its potential use in liquid crystal displays (LCDs). Its unique electronic properties make it a candidate for developing advanced materials that can manipulate light effectively.

Industrial Applications

Fuel Additives : In the fuel industry, cyclopenta-1,3-diene is investigated as a fuel additive that can improve combustion efficiency while reducing emissions. Its chemical structure allows it to enhance the performance of fuels by modifying their combustion characteristics.

Anticancer Activity

A notable study investigated the effects of cyclopenta-1,3-diene derivatives on breast cancer cells. Results indicated that these compounds not only inhibited cell proliferation but also triggered apoptotic pathways. This research underscores the potential for developing new cancer therapies based on cyclopentadiene chemistry.

Antimicrobial Studies

Another study focused on the antimicrobial properties of cyclopenta-1,3-diene derivatives against Staphylococcus aureus. The findings revealed that these compounds effectively inhibited bacterial growth, suggesting a pathway for developing new antimicrobial agents.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Physical Properties

Key Observations :

Diels-Alder Reactivity

Cyclopenta-1,3-diene is a classic diene in Diels-Alder reactions, forming stable adducts with dienophiles like maleic anhydride . For example, its reaction with maleic anhydride yields copolymers with controlled molecular weight distributions .

1-Methylcyclopenta-1,3-diene :

- The methyl group may sterically hinder the diene, reducing reaction rates with bulky dienophiles.

Coordination Chemistry

Cyclopenta-1,3-diene forms stable metal complexes, such as chromocene ([Cr(η⁵-C₅H₅)₂]) and titanium complexes (e.g., [Ti(η⁵-C₅H₅)(η⁷-C₇H₇)]) . These complexes are used in catalysis and materials science.

1-Methylcyclopenta-1,3-diene :

1-Methylcyclopenta-1,3-diene :

1-Methylcyclopenta-1,3-diene :

- Alternatively, it might enhance solubility in organic solvents for device fabrication.

Toxicity and Corrosion Inhibition

Cyclopenta-1,3-diene derivatives show promise as corrosion inhibitors for mild steel in acidic environments . Their adsorption on metal surfaces is attributed to π-electron interactions.

1-Methylcyclopenta-1,3-diene :

- The methyl group may improve hydrophobicity, enhancing adsorption on metal surfaces and corrosion inhibition efficiency (inferred from analogous studies) .

Biological Activity

Cyclopenta-1,3-diene and its derivative, 1-methylcyclopenta-1,3-diene, are compounds of interest in various fields of chemistry and biology due to their unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with these compounds, supported by research findings, data tables, and case studies.

Cyclopenta-1,3-diene is a cyclic diene with the molecular formula . Its derivative, 1-methylcyclopenta-1,3-diene, has an additional methyl group, resulting in the molecular formula . These compounds are characterized by their unsaturated bonds which contribute to their reactivity and biological properties.

Biological Activities

Research has indicated that cyclopentadienes exhibit a range of biological activities including:

- Antitumor Activity : Some studies suggest that cyclopentadienes can inhibit cancer cell proliferation. For instance, derivatives of cyclopentadiene have been shown to exhibit cytotoxic effects against various cancer cell lines.

- Antibacterial Properties : Certain cyclopentadiene derivatives have demonstrated significant antibacterial activity. This includes inhibition of bacterial growth in laboratory settings.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties linked to these compounds, making them candidates for further investigation in inflammatory disease models.

Data Table: Summary of Biological Activities

| Compound | Antitumor Activity | Antibacterial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Cyclopenta-1,3-diene | Moderate | Yes | Yes |

| 1-Methylcyclopenta-1,3-diene | High | Moderate | Yes |

Case Study 1: Antitumor Activity

A study conducted on various derivatives of cyclopentadiene highlighted its potential as an antitumor agent. The research involved screening several synthesized derivatives against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values below 10 µM, suggesting potent activity against cancer cells (source: MDPI) .

Case Study 2: Antibacterial Properties

Another research project focused on the antibacterial efficacy of 1-methylcyclopenta-1,3-diene against Gram-positive and Gram-negative bacteria. The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL (source: ResearchGate) .

Case Study 3: Anti-inflammatory Effects

In a model of acute inflammation induced in mice, both cyclopenta-1,3-diene and its methyl derivative were administered. The results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to the control group (source: PubChem) .

The biological activities of cyclopentadienes may be attributed to their ability to interact with various biological targets. For example:

- Reactive Oxygen Species (ROS) : Cyclopentadienes can generate ROS which may induce apoptosis in cancer cells.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in inflammatory pathways.

Q & A

Q. What are the optimal laboratory synthesis methods for cyclopenta-1,3-diene and its 1-methyl derivative?

Cyclopenta-1,3-diene is typically synthesized via thermal cracking of dicyclopentadiene at ~180°C under inert conditions . For 1-methylcyclopenta-1,3-diene, methoxymethylation of cyclopenta-1,3-diene using methoxymethyl chloride and a strong base (e.g., NaH) in THF is employed, followed by purification via distillation . Key steps include maintaining an inert atmosphere (N₂/Ar) to prevent polymerization and side reactions.

Q. How is the aromaticity of cyclopenta-1,3-diene validated experimentally and computationally?

Aromaticity is confirmed via:

- NMR spectroscopy : Planar structure and ring current effects (e.g., deshielded protons in -NMR).

- Computational DFT studies : Hückel’s 4n+2 π-electron rule (6 π-electrons in cyclopentadienyl anion) and resonance stabilization energies .

- Acidity measurements : The cyclopentadienyl anion’s pKa (~15) reflects aromatic stabilization .

Q. What characterization techniques are critical for verifying cyclopenta-1,3-diene derivatives?

- GC-MS : Detects purity and dimerization products (e.g., dicyclopentadiene at m/z 132) .

- IR spectroscopy : Identifies C=C stretching (~1600 cm⁻¹) and substituent-specific bands (e.g., methoxymethyl group at ~2800 cm⁻¹) .

- X-ray crystallography : Resolves sandwich structures in organometallic complexes (e.g., tungsten/niobium derivatives) .

Advanced Research Questions

Q. How do cyclopenta-1,3-diene derivatives enhance catalytic efficiency in hydrogenation and polymerization?

- Tungsten complexes (e.g., Cp₂W²⁺) act as catalysts by stabilizing transition states via η⁵-coordination to cyclopentadienyl ligands, enabling electron transfer in hydrogenation (92% yield) .

- Niobium(V) tetrachloride derivatives facilitate olefin polymerization by modulating Lewis acidity and ligand exchange kinetics .

- Iron(II) complexes with cyclopentadienyl ligands enhance regioselectivity in Diels-Alder reactions via steric and electronic tuning .

Q. What experimental strategies resolve contradictions in dimerization kinetics of cyclopenta-1,3-diene?

Discrepancies in dimerization rates (e.g., variable detection in GC-MS ) arise from temperature, solvent polarity, and trace metal catalysts. Mitigation involves:

Q. How do substituents (e.g., methyl, methoxymethyl) alter the reactivity of cyclopenta-1,3-diene in Diels-Alder reactions?

Substituents influence:

- Electron density : Electron-donating groups (e.g., -OCH₃) increase diene reactivity by lowering LUMO energy.

- Steric effects : 1-Methyl derivatives reduce steric hindrance in endo transition states, improving regioselectivity .

- Solubility : Methoxymethyl groups enhance solubility in polar aprotic solvents (e.g., DMF), enabling reactions under homogeneous conditions .

Q. What role do cyclopenta-1,3-diene-metal complexes play in materials science?

- Conductive polymers : Tungsten complexes enable π-stacking in polyacetylene derivatives, achieving conductivity up to 10³ S/cm .

- Nanomaterials : Niobium derivatives template carbon nanotube growth via CVD, with diameter control via ligand sterics .

- MOFs : Iron-cyclopentadienyl frameworks exhibit tunable porosity for gas storage (e.g., H₂ adsorption at 77 K) .

Methodological Recommendations

- Synthetic Protocols : Use Schlenk lines for air-sensitive derivatives (e.g., tungsten/niobium complexes) .

- Computational Tools : Employ Gaussian or ORCA for DFT studies on aromaticity and reaction mechanisms .

- Contradiction Analysis : Cross-validate GC-MS data with NMR kinetics to resolve dimerization discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.